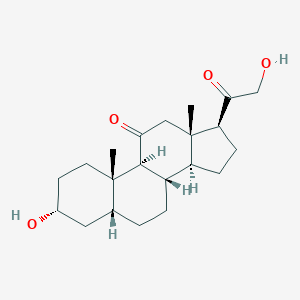

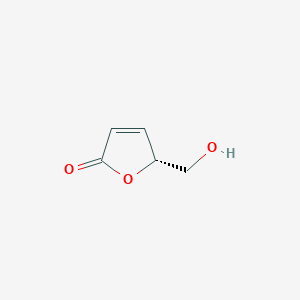

(2R)-2-(hydroxymethyl)-2H-furan-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-(hydroxymethyl)-2H-furan-5-one, commonly known as Dihydroxyacetone (DHA), is a simple carbohydrate molecule that is widely used in the cosmetic industry as a self-tanning agent. DHA is a colorless, odorless, and water-soluble substance that reacts with the amino acids present in the dead skin cells on the outer layer of the skin to produce a brown pigment called melanoidin. This brown pigment gives the skin a natural-looking tan without the harmful effects of ultraviolet (UV) radiation.

Mechanism of Action

Dihydroxyacetone works by reacting with the amino acids present in the dead skin cells on the outer layer of the skin. This reaction produces a brown pigment called melanoidin, which gives the skin a natural-looking tan. The color produced by (2R)-2-(hydroxymethyl)-2H-furan-5-one is temporary and fades as the dead skin cells are shed.

Biochemical and Physiological Effects:

Dihydroxyacetone has been shown to have no significant effects on the structure or function of the skin. It is not absorbed into the deeper layers of the skin and has no systemic effects on the body. (2R)-2-(hydroxymethyl)-2H-furan-5-one has been shown to be safe for use on all skin types, including sensitive skin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dihydroxyacetone in lab experiments is its ability to induce skin pigmentation without the need for UV radiation. This makes it a safe and effective tool for studying the mechanisms of skin pigmentation. However, one limitation of using (2R)-2-(hydroxymethyl)-2H-furan-5-one is that the color produced is temporary and fades as the dead skin cells are shed. This means that experiments using (2R)-2-(hydroxymethyl)-2H-furan-5-one must be conducted over a short period of time.

Future Directions

Dihydroxyacetone has several potential future directions for scientific research, including its use as a potential treatment for skin disorders such as vitiligo and psoriasis. (2R)-2-(hydroxymethyl)-2H-furan-5-one has been shown to induce skin pigmentation in areas of the skin affected by vitiligo, making it a potential treatment option for this condition. Additionally, (2R)-2-(hydroxymethyl)-2H-furan-5-one has been shown to have anti-inflammatory properties, making it a potential treatment option for conditions such as psoriasis. Further research is needed to fully understand the potential applications of (2R)-2-(hydroxymethyl)-2H-furan-5-one in the treatment of skin disorders.

Synthesis Methods

Dihydroxyacetone can be synthesized by the oxidation of glycerol or by the fermentation of glucose. The most common method of synthesis involves the reaction of glycerol with hydrogen peroxide in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through a series of distillation and crystallization steps.

Scientific Research Applications

Dihydroxyacetone has several scientific research applications, including its use in the study of skin pigmentation, as a potential treatment for skin disorders, and as a tool for measuring blood glucose levels. (2R)-2-(hydroxymethyl)-2H-furan-5-one has been shown to be a safe and effective method for inducing skin pigmentation in vitro and in vivo, making it a useful tool for studying the mechanisms of skin pigmentation.

properties

IUPAC Name |

(2R)-2-(hydroxymethyl)-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1-2,4,6H,3H2/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNLUIGMHSSXHB-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)O[C@H]1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920915 |

Source

|

| Record name | 5-(Hydroxymethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-(Hydroxymethyl)furan-2(5H)-one | |

CAS RN |

112837-17-9 |

Source

|

| Record name | 5-(Hydroxymethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)

![3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B45674.png)